Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Overview
Description
“Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis analysis for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. However, the synthesis of similar compounds often involves reactions such as alkylation, reduction, and decarboxylation34.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by comparing with theoretical predictions. Unfortunately, I couldn’t find specific information on the molecular structure of “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate” are not specifically mentioned in the literature. However, similar compounds can undergo a variety of reactions, including nucleophilic aromatic substitution5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and solubility. For “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”, I couldn’t find specific information. However, a similar compound, “Methyl 2-amino-4-methoxybenzoate”, has a molecular weight of 181.19 and is a solid1.Scientific Research Applications
Synthesis of Intermediates and Derivatives
Synthesis of Analogous Compounds : Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate shares structural similarities with various synthesized compounds. For instance, Wang Yu (2008) discussed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from a related compound, methyl 4-amino-2-methoxybenzoate (Wang, 2008). This suggests potential pathways for synthesizing related bioactive compounds.
Synthesis for Structural Studies and Application : The synthesis of similar compounds, like Benzyloxy)-4-chloro-6-methoxyquinazoline, from methyl 4-hydroxy-3-methoxybenzoate as reported by Min Wang et al. (2015), provides insights into the potential structural modification and application of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (Min Wang et al., 2015).
Applications in Medical Research
Photodynamic Therapy for Cancer : The compound's structure bears resemblance to benzenesulfonamide derivatives used in Zinc Phthalocyanine, which have been studied for their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, as explored by M. Pişkin et al. (2020) (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Metabolite Synthesis and Detection : Its structural analogs have been used in the synthesis of metabolites for various drugs, as described by V. Maurich et al. (1994), who synthesized a metoclopramide metabolite, highlighting potential applications in pharmacokinetics (V. Maurich, M. De Amici, & C. De Micheli, 1994).
Applications in Material Science
- Dopants in Polyaniline Synthesis : C. A. Amarnath and S. Palaniappan (2005) discussed the use of benzoic acid and substituted benzoic acids, such as 2-methoxybenzoic acid, as dopants in polyaniline, indicating a potential application for similar compounds in advanced material synthesis (C. A. Amarnath & S. Palaniappan, 2005).
Applications in Photostabilization
- Photostabilizers and Singlet Oxygen Quenchers : A. Soltermann et al. (1995) studied compounds like methyl 2-methoxybenzoate for their ability to generate and quench singlet molecular oxygen, suggesting the potential use of similar compounds in photostabilization (A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, & N. García, 1995).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, I couldn’t find specific safety and hazard information for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for a compound can include its potential applications and areas of research. Unfortunately, I couldn’t find specific future directions for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. However, similar compounds are often used in the synthesis of other complex molecules, suggesting potential applications in organic synthesis and medicinal chemistry.
Please note that this information is based on the limited data available and may not be fully accurate or complete. Always consult appropriate resources for detailed and accurate information.
properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQUPXMMAOBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455173 | |
Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
CAS RN |
61032-42-6 | |
Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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